molecular formula C14H19NO4 B12339099 2-(((Benzyloxy)carbonyl)amino)-2,3-dimethylbutanoic acid

2-(((Benzyloxy)carbonyl)amino)-2,3-dimethylbutanoic acid

Cat. No.: B12339099
M. Wt: 265.30 g/mol
InChI Key: HSYZEEGNWGPVSA-UHFFFAOYSA-N
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Description

2-(((Benzyloxy)carbonyl)amino)-2,3-dimethylbutanoic acid is a compound that belongs to the class of amino acid derivatives. It is characterized by the presence of a benzyloxycarbonyl (Cbz) protecting group attached to the amino group of the amino acid. This compound is often used in peptide synthesis and other organic synthesis applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((Benzyloxy)carbonyl)amino)-2,3-dimethylbutanoic acid typically involves the protection of the amino group of the amino acid with a benzyloxycarbonyl group. This can be achieved by reacting the amino acid with benzyl chloroformate in the presence of a base such as sodium hydroxide. The reaction is carried out under mild conditions to prevent the decomposition of the product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

2-(((Benzyloxy)carbonyl)amino)-2,3-dimethylbutanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include benzoic acid derivatives, free amino acids, and various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Peptide Synthesis

One of the primary applications of (S)-2-(((benzyloxy)carbonyl)amino)-2,3-dimethylbutanoic acid is as a protecting group in peptide synthesis. The benzyloxycarbonyl group can be selectively removed under mild acidic conditions, allowing for further elongation of the peptide chain. This property is crucial for synthesizing complex peptides while minimizing undesired reactions.

Chiral Recognition Studies

The compound plays a vital role in studies investigating chiral recognition, where molecules interact differently based on their chirality. The presence of a chiral center in (S)-Cbz-Leu enables researchers to explore interactions with various enantiomers, providing insights into stereoselective processes that are fundamental in drug development and biochemical research.

Synthesis of Bioactive Molecules

(S)-2-(((Benzyloxy)carbonyl)amino)-2,3-dimethylbutanoic acid serves as a starting material for synthesizing various bioactive molecules. Although it does not exhibit significant biological activity on its own, its incorporation into peptide chains can lead to the creation of therapeutic agents and biologically relevant compounds.

Comparative Analysis with Related Compounds

Compound NameStructureUnique Features
(R)-2-(((Benzyloxy)carbonyl)amino)-3,3-dimethylbutanoic acidC₁₄H₁₉NO₄Enantiomer with potential different biological activity
N-Boc-L-leucineC₁₁H₁₉NO₄Contains a tert-butoxycarbonyl protecting group
Fmoc-L-leucineC₁₅H₁₇NO₄Uses a fluorenylmethoxycarbonyl protecting group; widely used in solid-phase peptide synthesis

Case Study 1: Peptide Synthesis Optimization

In a study published in the Journal of Peptide Science, researchers utilized (S)-2-(((benzyloxy)carbonyl)amino)-2,3-dimethylbutanoic acid to enhance the yield and purity of synthesized peptides. The study demonstrated that using this compound as a protecting group significantly reduced side reactions during synthesis, leading to higher quality products .

Case Study 2: Chiral Catalysis

Another investigation highlighted the role of (S)-Cbz-Leu in chiral catalysis. Researchers found that this compound could effectively influence the stereochemical outcome of reactions involving other chiral substrates, thus providing valuable insights into designing selective catalysts for asymmetric synthesis .

Mechanism of Action

The mechanism of action of 2-(((Benzyloxy)carbonyl)amino)-2,3-dimethylbutanoic acid involves the protection of the amino group, which prevents unwanted side reactions during peptide synthesis. The benzyloxycarbonyl group can be selectively removed under mild conditions, allowing for the controlled synthesis of peptides and other organic molecules. The molecular targets and pathways involved include the amino group of the amino acid and the benzyloxycarbonyl protecting group .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(((Benzyloxy)carbonyl)amino)-2,3-dimethylbutanoic acid is unique due to its specific structure, which provides stability and reactivity in peptide synthesis. The presence of the benzyloxycarbonyl group allows for selective protection and deprotection of the amino group, making it a valuable tool in organic synthesis.

Biological Activity

2-(((Benzyloxy)carbonyl)amino)-2,3-dimethylbutanoic acid, also known as (S)-2-(((benzyloxy)carbonyl)amino)-3,3-dimethylbutanoic acid, is a synthetic derivative of the amino acid leucine. This compound has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. Its molecular formula is C₁₄H₁₉NO₄ with a molecular weight of 265.31 g/mol .

Chemical Structure and Properties

The compound features a benzyloxycarbonyl (Cbz) group, which is commonly used as a protecting group in peptide synthesis. This structural modification enhances its solubility and stability, making it suitable for various applications in biochemical research .

Biological Activity

The biological activity of this compound can be categorized into several key areas:

1. Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. This compound may act against various pathogens, including bacteria and viruses, making it a candidate for further exploration in antibiotic development .

2. Role in Peptide Synthesis

Due to its structure, this compound serves as an important intermediate in the synthesis of peptides. The benzyloxycarbonyl group allows for selective protection and subsequent deprotection during peptide assembly, thereby facilitating the synthesis of complex peptide structures that may possess biological activity .

3. Influence on Cell Signaling Pathways

Preliminary studies suggest that this compound may interact with key cell signaling pathways involved in apoptosis and inflammation. It has been linked to modulation of the PI3K/Akt/mTOR pathway, which plays a critical role in cell growth and survival .

Comparative Analysis with Related Compounds

To better understand the unique biological properties of this compound, it is beneficial to compare it with structurally similar compounds.

Compound NameStructural FeaturesUnique Attributes
(S)-2-(((Benzyloxy)carbonyl)amino)-3-methylbutanoic acidSimilar amino acid backboneDifferent side chain leading to varied activity
(R)-2-(Benzyloxycarbonyl)-3,3-dimethylbutanoic acidEnantiomer with opposite configurationPotentially different biological activity
(S)-2-Benzyloxy-3-methylbutyric AcidLacks carbonyl amine functionalitySimpler structure may lead to different reactivity

This table illustrates how variations in structure can influence chemical reactivity and biological activity, underscoring the uniqueness of this compound within this class of compounds.

Case Studies

Several case studies have highlighted the potential applications of this compound:

  • Antibiotic Development : A study demonstrated that derivatives of this compound exhibited significant antibacterial activity against resistant strains of Staphylococcus aureus. The mechanism was attributed to disruption of bacterial cell wall synthesis.
  • Peptide Therapeutics : In another case study, researchers utilized this compound as a key building block in synthesizing peptide-based therapeutics aimed at modulating immune responses.

Properties

Molecular Formula

C14H19NO4

Molecular Weight

265.30 g/mol

IUPAC Name

2,3-dimethyl-2-(phenylmethoxycarbonylamino)butanoic acid

InChI

InChI=1S/C14H19NO4/c1-10(2)14(3,12(16)17)15-13(18)19-9-11-7-5-4-6-8-11/h4-8,10H,9H2,1-3H3,(H,15,18)(H,16,17)

InChI Key

HSYZEEGNWGPVSA-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C)(C(=O)O)NC(=O)OCC1=CC=CC=C1

Origin of Product

United States

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